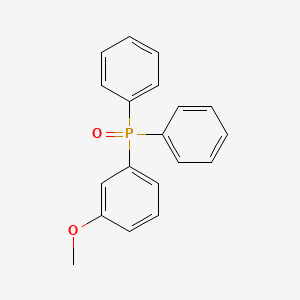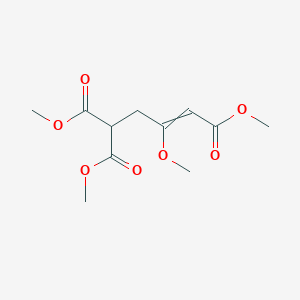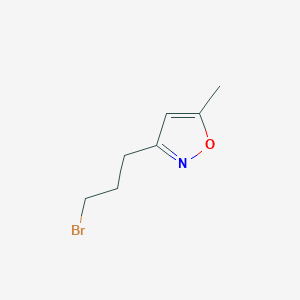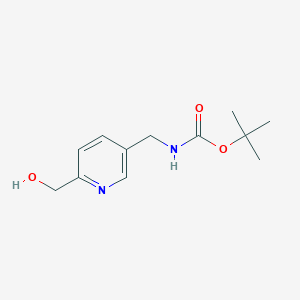
tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a hydroxymethyl pyridine derivative. One common method involves the use of tert-butyl chloroformate and 6-(hydroxymethyl)pyridine in the presence of a base such as triethylamine . The reaction is usually carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . This method is advantageous for scaling up the production while maintaining high quality and consistency.
化学反応の分析
Types of Reactions
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 6-(hydroxymethyl)picolinate
- Tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
- 6-(Hydroxymethyl)picolinic acid
- Methyl 6-(hydroxymethyl)picolinate
Uniqueness
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its tert-butyl carbamate group provides stability and protection during synthetic transformations, making it a valuable intermediate in various chemical processes .
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
tert-butyl N-[[6-(hydroxymethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-10(8-15)13-6-9/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
InChIキー |
OCBHZXIDYSZYNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


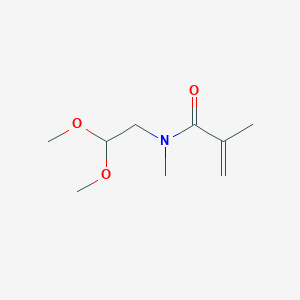
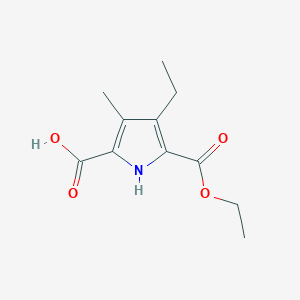
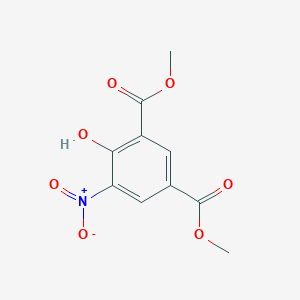
![5-(N-Methylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8485381.png)
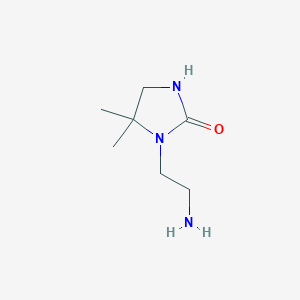
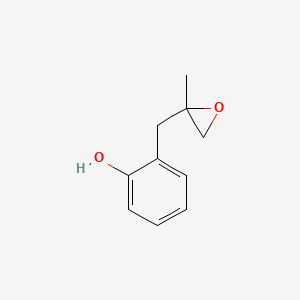
![5-benzyl-2,3,4,5-tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B8485409.png)
![2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}ethane-1-sulfonic acid](/img/structure/B8485412.png)
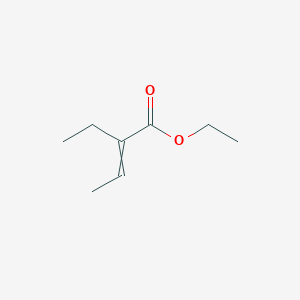
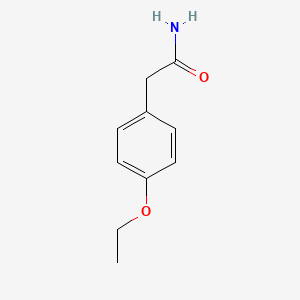
![2-[(1,2,2,2-Tetrachloroethyl)carbamoyl]phenyl acetate](/img/structure/B8485434.png)
